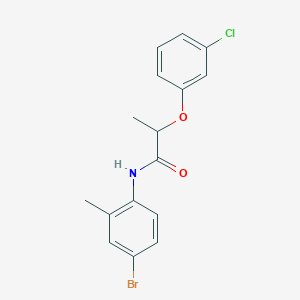![molecular formula C20H31NO6 B4074364 1-[3-(4-isopropoxyphenoxy)propyl]azepane oxalate](/img/structure/B4074364.png)
1-[3-(4-isopropoxyphenoxy)propyl]azepane oxalate
描述
1-[3-(4-isopropoxyphenoxy)propyl]azepane oxalate, also known as AZD9272, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a selective antagonist of the Toll-like receptor 7 (TLR7), which is involved in the immune response to viral infections and cancer. In
作用机制
1-[3-(4-isopropoxyphenoxy)propyl]azepane oxalate acts as a selective antagonist of TLR7, which is a receptor that recognizes viral RNA and triggers the immune response to viral infections. By inhibiting TLR7, this compound can modulate the immune response to cancer cells and viral infections. Additionally, this compound has been shown to activate the production of interferon-alpha, which is a cytokine that plays a key role in the immune response to viral infections.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These effects include the activation of the immune response to cancer cells and viral infections, the inhibition of tumor growth, and the modulation of cytokine production. Additionally, this compound has been shown to have a favorable safety profile in animal models, with no significant toxic effects observed at therapeutic doses.
实验室实验的优点和局限性
One of the main advantages of 1-[3-(4-isopropoxyphenoxy)propyl]azepane oxalate for lab experiments is its specificity for TLR7, which allows for the selective modulation of the immune response to viral infections and cancer cells. Additionally, this compound has been shown to have a favorable safety profile in animal models, which makes it a promising candidate for further clinical development. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of 1-[3-(4-isopropoxyphenoxy)propyl]azepane oxalate. One potential application is in the treatment of viral infections, including influenza and hepatitis B. Additionally, this compound has shown promising results in preclinical studies for the treatment of cancer, and further research is needed to explore its potential therapeutic effects in this area. Finally, the development of more water-soluble formulations of this compound could improve its bioavailability and facilitate its use in clinical settings.
Conclusion:
In conclusion, this compound is a promising compound that has gained attention in scientific research due to its potential therapeutic effects in cancer and viral infections. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been explored in this paper. Further research is needed to fully understand the therapeutic potential of this compound and its mechanisms of action.
科学研究应用
1-[3-(4-isopropoxyphenoxy)propyl]azepane oxalate has been studied for its potential therapeutic effects in various diseases, including cancer and viral infections. In preclinical studies, this compound has been shown to enhance the immune response to cancer cells and inhibit the growth of tumors in animal models. Additionally, this compound has been shown to activate the immune response to viral infections, including influenza and hepatitis B.
属性
IUPAC Name |
oxalic acid;1-[3-(4-propan-2-yloxyphenoxy)propyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.C2H2O4/c1-16(2)21-18-10-8-17(9-11-18)20-15-7-14-19-12-5-3-4-6-13-19;3-1(4)2(5)6/h8-11,16H,3-7,12-15H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPHKCMQUBVVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[ethyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B4074285.png)
![1-[2-(benzylthio)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4074295.png)
![2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4074296.png)
![1-[4-(2-nitrophenoxy)butyl]piperazine oxalate](/img/structure/B4074304.png)
![{4-[bis(2-methyl-1H-indol-3-yl)methyl]phenoxy}acetic acid](/img/structure/B4074309.png)
![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4074317.png)

![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-chlorobenzamide](/img/structure/B4074333.png)
![3,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzamide](/img/structure/B4074337.png)
![1-[3-(4-chloro-3-methylphenoxy)propyl]azepane oxalate](/img/structure/B4074339.png)
![N-(2-{[2-(3-chlorophenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B4074349.png)
![1-[3-(2,6-dimethoxyphenoxy)propyl]azepane oxalate](/img/structure/B4074354.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide](/img/structure/B4074375.png)